Methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate is an organic compound with significant interest in various scientific fields. This compound features a methyl ester group, an amino group, and a difluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and (S)-alanine.
Formation of Intermediate: The aldehyde group of 2,6-difluorobenzaldehyde is reacted with (S)-alanine under reductive amination conditions to form the corresponding amine intermediate.
Esterification: The amine intermediate is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-3-(2,6-dichlorophenyl)propanoate
- Methyl (3S)-3-amino-3-(2,6-dibromophenyl)propanoate
- Methyl (3S)-3-amino-3-(2,6-dimethylphenyl)propanoate
Uniqueness
Methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of fluorinated compounds.
Properties
CAS No. |
1213318-21-8 |
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Molecular Formula |
C10H11F2NO2 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1 |
InChI Key |
HWOGPYPRYHCSRK-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C=CC=C1F)F)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
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